2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid
Overview
Description
2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid is a compound that belongs to the class of isothiazoles, which are five-membered sulfur-containing heterocycles
Mechanism of Action
Target of Action
Compounds containing the isothiazole nucleus are known to exhibit a wide range of biological activities, including antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
Mode of Action
It is known that isothiazoles interact with various biological targets due to the unique properties of two electronegative heteroatoms in a 1,2-relationship .
Biochemical Pathways
Isothiazoles are known to be involved in a variety of biological processes due to their broad spectrum of biological activities .
Pharmacokinetics
It is known that the metabolism of similar compounds can be influenced by various enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of benzo[d]isothiazol-3(2H)-one with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and reduce reaction times. These methods are designed to meet the demands of large-scale production while maintaining the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioether or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or thiols .
Scientific Research Applications
2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isothiazol-3(2H)-one: A precursor in the synthesis of 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid.
2-benzylidene-3-oxobutanamide:
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity.
Biological Activity
2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid, a compound belonging to the isothiazole class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a five-membered sulfur-containing heterocycle, which is characteristic of isothiazoles. Its structure is critical for its biological activity, as the unique arrangement of electronegative heteroatoms allows for interactions with various biological targets.
Biological Activities
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The compound has been shown to possess antibacterial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents. For instance, studies have demonstrated that related compounds display high antibacterial activity against various pathogens .
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines, including breast cancer (MCF-7) and melanoma (A-375). For example, one study reported an IC50 value of 175 ± 3.2 µM against MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutics like methotrexate .
3. Antiviral Activity
Recent findings suggest that benzisothiazolone derivatives, which include this compound, may act as antiviral agents. Specifically, they have shown effectiveness against HIV-1 replication with EC50 values below 1.0 µM in cellular assays without inducing cytotoxicity . The mechanism involves inhibiting reverse transcriptase activity, which is crucial for viral replication.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound interacts with various enzymes involved in metabolic pathways, potentially leading to inhibition of cell proliferation in cancer cells.
- Disruption of Cellular Processes : It may disrupt key cellular processes such as DNA replication and protein synthesis in pathogens, contributing to its antimicrobial effects.
- Targeting Specific Receptors : The unique structure allows it to bind selectively to receptors or enzymes critical for the survival of cancer cells or pathogens.
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of several benzisothiazolone derivatives, including the target compound, against cancer cell lines. Results showed that these compounds could significantly reduce cell viability at low concentrations compared to traditional chemotherapeutics .
- Antimicrobial Evaluation : Another study utilized disk diffusion methods to assess the antibacterial properties of synthesized derivatives. Compounds derived from this compound exhibited zones of inhibition against Gram-positive and Gram-negative bacteria .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
2-(3-oxo-1,2-benzothiazol-2-yl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-8(12)5-10-9(13)6-3-1-2-4-7(6)14-10/h1-4H,5H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNXIBWXEGAIMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401032072 | |
Record name | (3-Oxo-1,2-benzothiazol-2(3H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82152-06-5 | |
Record name | (3-Oxo-1,2-benzothiazol-2(3H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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